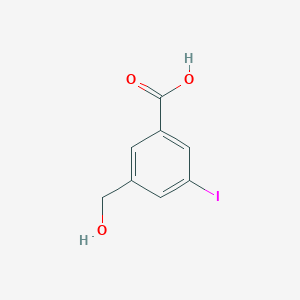![molecular formula C8H11Cl2N3O B14077242 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C12H12Cl2N3OP. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and an amino group, which is further connected to a butanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine under controlled conditions. One common method includes the use of anhydrous potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as silica gel column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the butanol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alkanes.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[(2,5-Dichloropyrimidin-4-yl)amino]phenyl]dimethylphosphine oxide
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- 6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine
- 2-[(4-Chloro-6-(2,3-dimethylphenyl)amino)pyrimidin-2-yl]thio)acetic acid
Uniqueness
3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a butanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H11Cl2N3O |
|---|---|
Molekulargewicht |
236.10 g/mol |
IUPAC-Name |
3-[(2,5-dichloropyrimidin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C8H11Cl2N3O/c1-5(2-3-14)12-7-6(9)4-11-8(10)13-7/h4-5,14H,2-3H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
WQKODBRYDAVDKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)NC1=NC(=NC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
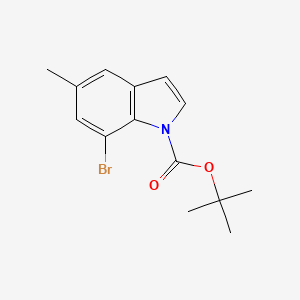
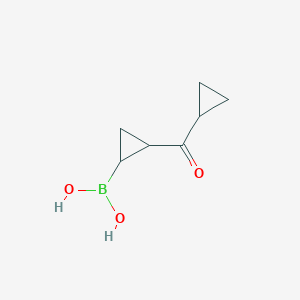
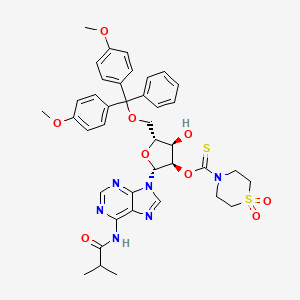
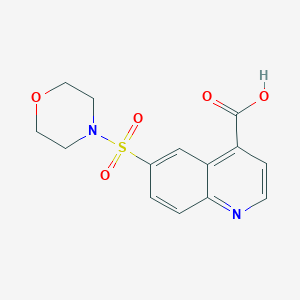

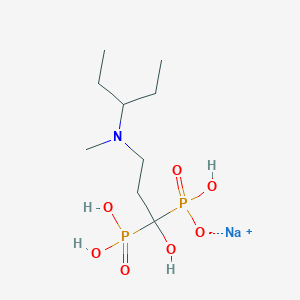

![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
